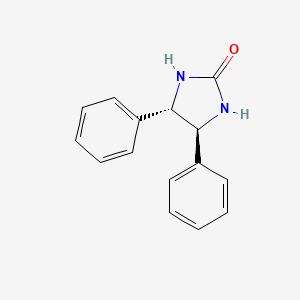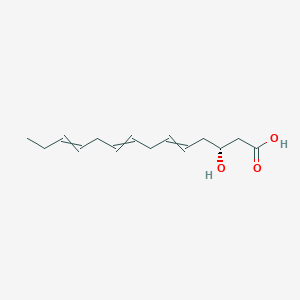
(3R)-3-hydroxytetradeca-5,8,11-trienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-hydroxytetradeca-5,8,11-trienoic acid is a unique organic compound characterized by its hydroxyl group at the third carbon and three conjugated double bonds at the 5th, 8th, and 11th positions of a tetradecanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-hydroxytetradeca-5,8,11-trienoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable tetradecanoic acid derivative.
Hydroxylation: Introduction of the hydroxyl group at the third carbon can be achieved through asymmetric hydroxylation reactions.
Formation of Conjugated Double Bonds:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-hydroxytetradeca-5,8,11-trienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride, which can then undergo further substitution.
Major Products
Oxidation: Formation of 3-ketotetradeca-5,8,11-trienoic acid.
Reduction: Formation of 3-hydroxytetradecanoic acid.
Substitution: Formation of various substituted tetradeca-5,8,11-trienoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(3R)-3-hydroxytetradeca-5,8,11-trienoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3R)-3-hydroxytetradeca-5,8,11-trienoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and conjugated double bonds play a crucial role in its reactivity and biological activity. The compound may interact with enzymes and receptors, modulating various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-3-hydroxyoctadecanoic acid: Similar in structure but with a longer carbon chain.
(3R)-3-hydroxydodecanoic acid: Similar in structure but with a shorter carbon chain.
Uniqueness
(3R)-3-hydroxytetradeca-5,8,11-trienoic acid is unique due to its specific arrangement of hydroxyl and conjugated double bonds, which confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
202601-26-1 |
|---|---|
Molekularformel |
C14H22O3 |
Molekulargewicht |
238.32 g/mol |
IUPAC-Name |
(3R)-3-hydroxytetradeca-5,8,11-trienoic acid |
InChI |
InChI=1S/C14H22O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h3-4,6-7,9-10,13,15H,2,5,8,11-12H2,1H3,(H,16,17)/t13-/m1/s1 |
InChI-Schlüssel |
OHYCXWMLDBCCPI-CYBMUJFWSA-N |
Isomerische SMILES |
CCC=CCC=CCC=CC[C@H](CC(=O)O)O |
Kanonische SMILES |
CCC=CCC=CCC=CCC(CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


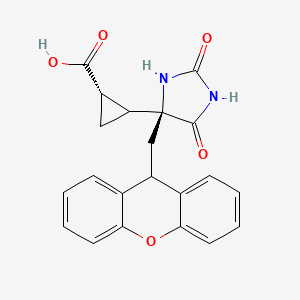
![1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]-](/img/structure/B12560614.png)
![2-[(2-Hydroxyethyl)sulfanyl]-3,5-dimethoxybenzene-1,4-diol](/img/structure/B12560616.png)
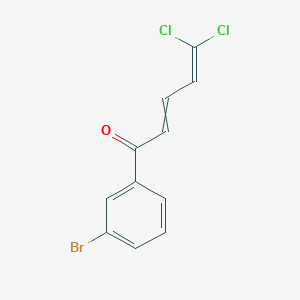
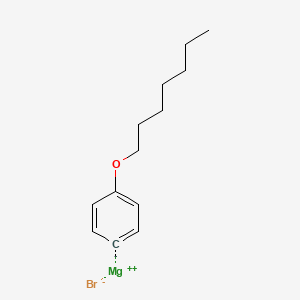
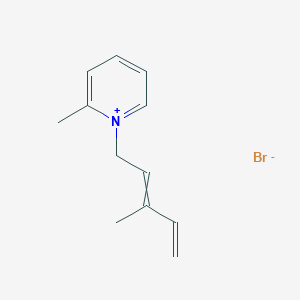
![3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline](/img/structure/B12560636.png)
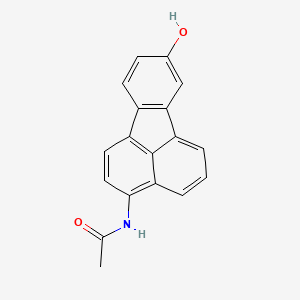

![Cyclopropyl[4-(2,3-dihydro-1H-inden-1-yl)piperazin-1-yl]methanone](/img/structure/B12560641.png)
![Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]-](/img/structure/B12560644.png)

![1,3-Oxaselenolan-5-one, 2-[(benzoyloxy)methyl]-](/img/structure/B12560652.png)
